An In-depth Technical Guide to 3-Methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive overview of 3-methylbenzenesulfonamide, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its reactivity, and discuss its applications as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Properties and Identification
3-Methylbenzenesulfonamide, also known as m-toluenesulfonamide, is an organic compound featuring a sulfonamide group attached to a toluene backbone at the meta position. Its unique structural features make it a valuable synthon for creating diverse molecular architectures.
| Property | Value | Source |
| CAS Number | 1899-94-1 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 105-107 °C (for a related isomer) | [4] |
| Solubility | Low solubility in water; more soluble in organic solvents such as alcohols and acetone. | [5] |
| InChI Key | NVZINPVISUVPHW-UHFFFAOYSA-N | [1][3] |
| SMILES | Cc1cccc(c1)S(N)(=O)=O | [1] |
Synthesis of 3-Methylbenzenesulfonamide
The synthesis of 3-methylbenzenesulfonamide can be achieved through the oxidative amination of 3-methylbenzenethiol. This method provides a direct route to the desired product.
Experimental Protocol: Oxidative Amination of 3-Methylbenzenethiol
This protocol is adapted from a general procedure for the synthesis of benzenesulfonamides.
Materials:
-
3-Methylbenzenethiol
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Ammonia solution (25% in H₂O)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
Procedure:
-
To a 25 mL reaction tube equipped with a magnetic stir bar, add 3-methylbenzenethiol (1 mmol) and iodine (20 mol%).
-
Add 1 mL of acetonitrile to the tube.
-
Inject 5 equivalents of aqueous ammonia (25%) and 5 equivalents of aqueous TBHP (70%) into the mixture using a syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours with vigorous stirring.
-
After the reaction is complete, cool the tube to room temperature.
-
The crude product can then be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Iodine: Acts as a catalyst to facilitate the oxidation of the thiol.
-
TBHP: Serves as the terminal oxidant in the reaction.
-
Ammonia: Provides the nitrogen source for the formation of the sulfonamide group.
-
Acetonitrile: A polar aprotic solvent that is suitable for this reaction.
-
Heating: Increases the reaction rate to ensure completion within a reasonable timeframe.
Caption: Synthesis of 3-Methylbenzenesulfonamide.
Chemical Reactivity
The reactivity of 3-methylbenzenesulfonamide is primarily centered around the sulfonamide functional group. The nitrogen atom can act as a nucleophile, and the hydrogen atoms attached to the nitrogen are acidic, allowing for deprotonation and subsequent reactions.
N-Alkylation and N-Arylation
The sulfonamide nitrogen can be alkylated or arylated to produce a wide array of derivatives. This is a cornerstone of its utility in medicinal chemistry, as it allows for the introduction of various substituents to modulate the compound's biological activity. The reaction typically proceeds via nucleophilic substitution, where the deprotonated sulfonamide anion attacks an electrophilic carbon.[6]
Formation of Metal Complexes
The sulfonamide group can coordinate with metal ions, acting as a ligand. This property is exploited in the design of metalloenzyme inhibitors.
Caption: Reactivity of 3-Methylbenzenesulfonamide.
Applications in Drug Development
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 3-Methylbenzenesulfonamide serves as a versatile starting material for the synthesis of compounds with a wide range of biological activities.
-
Carbonic Anhydrase Inhibitors: Benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[7] Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7]
-
Anticonvulsant Agents: Certain benzenesulfonamide derivatives have shown significant anticonvulsant activity, making them promising candidates for the treatment of epilepsy.[7]
-
Anti-cancer Agents: The sulfonamide moiety is present in several anti-cancer drugs. Derivatives of benzenesulfonamide have been investigated as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in tumor growth and proliferation.[8]
-
Anti-Influenza Agents: Novel benzenesulfonamide derivatives have been designed as inhibitors of influenza hemagglutinin, a key protein for viral entry into host cells.[9]
The methyl group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially improving metabolic stability or receptor binding affinity.
Characterization and Purification Protocols
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, DMSO-d₆):
-
δ 7.72 – 7.57 (m, 2H, Ar-H)
-
δ 7.50 – 7.37 (m, 2H, Ar-H)
-
δ 7.31 (s, 2H, -SO₂NH₂)
-
δ 2.39 (s, 3H, -CH₃)[10]
-
-
¹³C NMR (75 MHz, DMSO-d₆):
-
δ 144.00, 138.45, 132.30, 128.76, 125.81, 122.69 (Aromatic carbons)
-
δ 20.84 (-CH₃)[10]
-
Infrared (IR) Spectroscopy:
-
Expected Absorptions:
-
~3300-3400 cm⁻¹ (N-H stretch)
-
~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹ (asymmetric and symmetric S=O stretch)
-
~1600 cm⁻¹ (C=C aromatic stretch)
-
Mass Spectrometry (MS):
-
Expected Molecular Ion Peak (M⁺): m/z = 171
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which 3-methylbenzenesulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of isopropanol and water is often effective for sulfonamides.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-methylbenzenesulfonamide in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of 3-methylbenzenesulfonamide will decrease, leading to the formation of pure crystals.
-
Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Caption: Purification by Recrystallization Workflow.
Safety and Handling
3-Methylbenzenesulfonamide is harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statement: H302: Harmful if swallowed[1]
-
Precautionary Statements: P264, P270, P301 + P312, P501[1]
Conclusion
3-Methylbenzenesulfonamide is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the proven track record of the benzenesulfonamide scaffold in drug development make it a compound of significant interest. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers and scientists working in this exciting field.
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